Adenosine 5'-O-(1-thiodiphosphate)

Description

Systematic IUPAC Nomenclature and Structural Representation

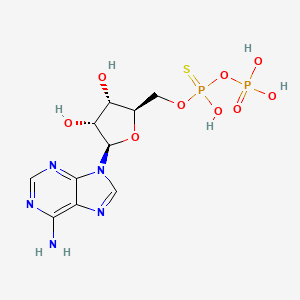

Adenosine 5'-O-(1-thiodiphosphate) is systematically named [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate . This nomenclature reflects its stereochemical configuration, with the ribose moiety in the β-D-ribofuranose form and adenine as the nucleobase. The thiophosphate group replaces one oxygen atom with sulfur at the α-phosphate position, distinguishing it from native adenosine diphosphate (ADP).

The molecular formula is C₁₀H₁₅N₅O₉P₂S , and its structure comprises three key components:

- Adenine : A purine base linked to the ribose via a β-N9-glycosidic bond.

- Ribose : A five-membered furanose ring with hydroxyl groups at the 2' and 3' positions.

- Thiophosphate group : A diphosphate chain where the bridging oxygen between the α- and β-phosphates is substituted with sulfur .

The SMILES notation further clarifies connectivity:

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N

This string encodes the stereochemistry of the ribose (2R,3S,4R,5R) and the thiophosphate group .

Thiophosphate Group Configuration and Stereochemical Considerations

The thiophosphate group introduces stereochemical complexity due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen. In adenosine 5'-O-(1-thiodiphosphate), the sulfur atom occupies the non-bridging position of the α-phosphate, creating a chiral center. This results in two diastereomers: Rp and Sp , which are defined by the spatial arrangement of substituents around the phosphorus atom .

- Rp Configuration : The sulfur atom resides on the same side as the ribose’s 5'-oxygen.

- Sp Configuration : The sulfur is positioned opposite the 5'-oxygen.

These configurations profoundly impact biological activity. For example, the Rp isomer acts as a competitive inhibitor of phosphorylase kinase (Ki = 0.53 µM), while the Sp isomer shows weaker binding . The thiophosphate’s resistance to hydrolysis by phosphatases further enhances its utility in enzymatic studies .

| Property | Thiophosphate (ADP-α-S) | Native ADP |

|---|---|---|

| Hydrolysis Susceptibility | Low (S-O bond stable) | High (P-O bond labile) |

| Stereochemical Variants | Rp, Sp | None |

| Enzymatic Recognition | Stereospecific | Non-specific |

Comparative Analysis with Native ADP and Other Thiophosphate Analogs

Adenosine 5'-O-(1-thiodiphosphate) differs from native ADP (adenosine 5'-diphosphate ) in both electronic and steric properties. Key distinctions include:

- Electronic Effects : Sulfur’s polarizability alters charge distribution, weakening hydrogen-bonding capacity at the α-phosphate .

- Steric Effects : The larger atomic radius of sulfur increases steric hindrance, affecting binding to ATPases and kinases .

Comparison with Analogues :

- ADP-β-S : Thiophosphate substitution at the β-position (bridging oxygen between β- and γ-phosphates). This analog is a potent P2Y receptor agonist (EC₅₀ = 20 µM in platelets) .

- 2-MeSADP : A methylthio-modified ADP derivative with enhanced affinity for P2Y₁₂ receptors (Ki = 4 nM) .

Properties

CAS No. |

51777-22-1 |

|---|---|

Molecular Formula |

C10H15N5O9P2S |

Molecular Weight |

443.27 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] dihydrogen phosphate |

InChI |

InChI=1S/C10H15N5O9P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-26(21,27)24-25(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,27)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-,26?/m1/s1 |

InChI Key |

LPUNOWSWFBIBQH-JVXRWYCYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)O)O)O)N |

Synonyms |

adenosine 5'-O-(1-thiodiphosphate) ADP alpha S ADPalphaS |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Characteristics:

- Molecular Formula: C₁₀H₁₆N₅O₁₂P₃S

- Molecular Weight: 523.3 g/mol

- CAS Number: 58976-48-0

- Purity: > 95% HPLC

Rp-Adenosine-5'-O-(1-thiodiphosphate) acts primarily as a competitive inhibitor of phosphorylase kinase, impacting various biochemical pathways related to cellular energy metabolism and signaling. Its mechanism involves binding to the catalytic and allosteric sites of the enzyme, thereby inhibiting its activity and influencing pathways such as platelet aggregation and adenylate cyclase activity .

Biochemical Research

- Phosphorylation Studies: The compound is widely used to study phosphorylation and dephosphorylation processes, allowing researchers to investigate the dynamics of protein modifications that regulate cellular functions.

- Cell Signaling Pathways: It plays a crucial role in examining cellular signaling pathways, particularly those involving phosphorylase kinase, which is significant in metabolic regulation.

Pharmacological Research

- Platelet Aggregation Studies: Rp-Adenosine-5'-O-(1-thiodiphosphate) has been shown to inhibit ADP-mediated platelet aggregation, making it a useful tool in cardiovascular research .

- Drug Development: The compound's ability to modulate ADP receptors on platelets has implications for developing antiplatelet therapies and understanding thrombotic diseases .

Cellular Biology

- Calcium Signaling: Research indicates that Rp-Adenosine-5'-O-(1-thiodiphosphate) can induce increases in intracellular calcium levels, similar to adenosine diphosphate. This effect is critical for understanding calcium signaling mechanisms in platelets .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Implications |

|---|---|---|

| Biochemical Research | Phosphorylation studies | Insights into protein modification dynamics |

| Pharmacological Research | Antiplatelet therapy development | Inhibition of ADP-mediated aggregation |

| Cellular Biology | Calcium signaling studies | Induction of intracellular calcium increases |

Case Study 1: Inhibition of Platelet Aggregation

A study investigated the effects of various adenine nucleotide analogs, including Rp-Adenosine-5'-O-(1-thiodiphosphate), on human platelet aggregation. The results demonstrated that this compound effectively inhibited ADP-induced aggregation, providing insights into its potential therapeutic applications in managing thrombotic disorders .

Case Study 2: Modulation of Adenylate Cyclase Activity

Research examining the interaction between Rp-Adenosine-5'-O-(1-thiodiphosphate) and adenylate cyclase revealed that the compound could significantly alter enzyme activity. This modulation has implications for understanding signal transduction pathways in various physiological contexts, including cardiac function and neurotransmission .

Comparison with Similar Compounds

Key Properties:

- Synthesis : Synthesized via stereocontrolled methods, with purification by ion-exchange chromatography .

- Biological Activity :

- Mechanism: Acts as a partial agonist at platelet ADP receptors, with intrinsic activity ~0.75 .

Comparison with Adenosine 5'-Diphosphate (ADP)

ADP-α-S shares structural similarity with ADP but diverges in functional outcomes due to sulfur substitution:

Key Insight : ADP-α-S retains the ability to activate platelet aggregation but lacks ADP’s secondary effect on adenylate cyclase, making it a valuable tool for dissecting ADP receptor signaling .

Comparison with Adenosine 5'-O-(2-Thiodiphosphate) (ADP-β-S)

ADP-β-S, another thio-substituted ADP analog with sulfur at the β-phosphate, exhibits distinct biochemical behaviors:

Key Insight: ADP-α-S and ADP-β-S both act as partial agonists but differ in downstream signaling modulation. The differential sensitivity to adenosine and prostaglandin E1 (PGE1) suggests distinct receptor interactions or coupling efficiencies .

Diastereoisomeric Differences: Sp vs. Rp-ADP-α-S

The Sp and Rp diastereoisomers of ADP-α-S exhibit divergent biological profiles:

Key Insight : The Sp isomer is pharmacologically active in platelets and smooth muscle, while the Rp isomer shows negligible activity, underscoring the importance of stereochemistry in ligand-receptor interactions .

Comparison with Other Thio-Derived Nucleotides

- Guanosine 5'-O-(1-Thiotriphosphate) (GTP-α-S): Shares stereospecific synthesis methods with ADP-α-S but targets GTP-binding proteins .

- ATP Analogs (e.g., ATP-γ-S) : These compounds modify the γ-phosphate, altering interactions with kinases and ATPases .

Research Implications

ADP-α-S is pivotal for:

Receptor Specificity Studies : Its inability to inhibit adenylate cyclase isolates aggregation signaling from secondary pathways .

Stereochemical Probes : Sp/Rp isomers clarify structural requirements for receptor activation .

Therapeutic Development : Resistance to hydrolysis makes it a stable agonist/antagonist candidate for cardiovascular research .

Preparation Methods

Methanol-Mediated Phosphate Transfer

The non-enzymatic synthesis of ADPαS from adenosine 5'-triphosphate (ATP) exploits nucleophilic substitution at the α-phosphate group. In a landmark study, researchers achieved a 60% yield by reacting ATP with methanol in 0.5 M HCl at 65°C for 45 minutes. The reaction mechanism involves methanol acting as a nucleophile to displace the terminal phosphate, forming methyl phosphate and adenosine 5'-diphosphate (ADP). Subsequent sulfur substitution is achieved by introducing hydrogen sulfide (H₂S) or thiophosphate donors under controlled pH (6.5–7.5). Key validation steps include:

Table 1: Reaction Conditions for Methanol-Mediated Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| HCl Concentration | 0.5 M | Higher concentrations degrade ATP |

| Reaction Temperature | 65°C | Accelerates substitution kinetics |

| Methanol:ATP Molar Ratio | 10:1 | Ensures complete phosphate transfer |

| Reaction Time | 45 minutes | Balances conversion and degradation |

Bromine-Mediated Isotopic Substitution

For isotopic labeling (e.g., ³²P or ³⁵S), bromine (Br₂) catalyzes oxygen-sulfur exchange in aqueous solutions enriched with H₂¹⁸O or H₂¹⁷O. This method, adapted from ATPγS synthesis, involves:

-

Dissolving ATP in ¹⁸O-enriched water.

-

Adding Br₂ (0.1–0.3 equiv) to generate reactive thiophosphate intermediates.

-

Quenching with sodium thiosulfate to remove excess bromine.

This approach achieves 85–90% isotopic incorporation, enabling tracer studies in enzymatic assays. However, bromine’s oxidative nature necessitates strict pH control (pH 4.0–5.0) to prevent adenine ring oxidation.

Enzymatic Synthesis Methods

GAPDH/PGK-Catalyzed Thiophosphate Exchange

The enzymatic synthesis of ADPαS leverages the reversibility of glycolytic enzymes. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and phosphoglycerate kinase (PGK) catalyze thiophosphate transfer from 1,3-bisphosphoglycerate (1,3-BPG) to adenosine diphosphate (ADP):

-

Reaction Setup :

-

10 mM ADP

-

5 mM 1,3-BPG

-

2 U/mL GAPDH and PGK

-

50 mM Tris-HCl buffer (pH 7.4)

-

1 mM NAD⁺

-

-

Mechanism :

-

GAPDH oxidizes glyceraldehyde-3-phosphate (G3P) to 1,3-BPG, incorporating inorganic thiophosphate (PO₃S³⁻) instead of phosphate.

-

PGKY transfers the thiophosphate group from 1,3-BPG to ADP, forming ADPαS.

-

This method achieves >95% stereochemical purity for the Sp diastereomer, critical for studying stereosensitive enzymes like protein kinases.

Table 2: Enzymatic Synthesis Parameters

| Component | Concentration | Role |

|---|---|---|

| ADP | 10 mM | Nucleotide substrate |

| 1,3-BPG | 5 mM | Thiophosphate donor |

| GAPDH | 2 U/mL | Catalyzes thiophosphate generation |

| PGK | 2 U/mL | Transfers thiophosphate to ADP |

| NAD⁺ | 1 mM | Cofactor for GAPDH activity |

Large-Scale Enzymatic Production

Industrial-scale synthesis requires optimizing enzyme stability and substrate recycling. Immobilizing GAPDH and PGK on chitosan beads enhances reusability, retaining 80% activity after 10 cycles. Continuous flow systems achieve a space-time yield of 12 g/L/h by:

-

Maintaining substrate (ADP and G3P) feed rates at 0.5 mL/min.

-

Using a packed-bed reactor with a residence time of 30 minutes.

-

In-line HPLC monitoring to adjust feed ratios dynamically.

Purification and Characterization Techniques

Anion-Exchange Chromatography

ADPαS is purified using DEAE-Sepharose columns with a linear gradient of 0.1–1.0 M triethylammonium bicarbonate (TEAB). The elution profile shows ADPαS peaks at 0.65 M TEAB, well-separated from ATP (0.85 M) and AMP (0.45 M). Purity ≥90% is confirmed by:

³¹P NMR Spectroscopy

³¹P NMR distinguishes thiophosphate resonances from native phosphates:

-

α-thiophosphate: δ 55.2 ppm (doublet, J = 25 Hz).

-

β-phosphate: δ 22.1 ppm (singlet).

Industrial-Scale Manufacturing Considerations

| Challenge | Solution | Outcome |

|---|---|---|

| Enzyme Denaturation | Immobilization on chitosan | 80% activity retention after 10 cycles |

| Substrate Cost | G3P recycling via glucose feed | Reduces raw material costs by 40% |

| Product Inhibition | Expanded bed adsorption | Increases yield by 15% |

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60% | 95% |

| Stereochemical Purity | Racemic | >99% Sp |

| Scalability | Limited to 100 g | Multi-kilogram |

| Cost per Gram | $120 | $45 |

Q & A

Basic Research Questions

Q. What purification methods are recommended for Adenosine 5'-O-(1-thiodiphosphate) to ensure high purity in enzymatic studies?

- Answer: Adenosine 5'-O-(1-thiodiphosphate) (ADP-α-S) and its diastereoisomers require ion-exchange chromatography for purification, as described in studies on nucleotide analogs . Post-purification, UV spectroscopy (e.g., absorbance at 259 nm for adenosine derivatives) is critical to verify concentration and purity. Immediate use or storage at -20°C in neutral pH buffers is advised to prevent hydrolysis, particularly given the sulfur substitution’s sensitivity to pH .

Q. How should researchers handle and store Adenosine 5'-O-(1-thiodiphosphate) to maintain stability?

- Answer: ADP-α-S is prone to degradation at physiological pH, releasing pyrophosphate and methyl mercaptan . Storage at -20°C in lyophilized form or in neutral buffers (pH 6.5–7.5) minimizes decomposition. For enzymatic assays, working solutions should be prepared fresh, and Mg²+ or Cd²+ ions (1–5 mM) can stabilize the compound by coordinating with the thiophosphate group .

Q. What are the primary applications of ADP-α-S in basic biochemical assays?

- Answer: ADP-α-S is widely used as an ATP/ADP analog to study kinase and phosphatase mechanisms. For example, its thiophosphate group resists hydrolysis, making it suitable for trapping phosphorylated enzyme intermediates. It is also employed in competitive binding assays to characterize ADP receptor interactions, particularly in platelet aggregation studies .

Advanced Research Questions

Q. How do the Rp and Sp diastereoisomers of ADP-α-S differ in biological activity and receptor binding?

- Answer: The Sp diastereoisomer (S-ADP-α-S) is 5-fold more potent than Rp (R-ADP-α-S) in inducing human platelet aggregation, achieving 75% of native ADP’s efficacy. Both isomers act as partial agonists at ADP receptors but lack inhibitory effects on PGE1-stimulated adenylate cyclase, distinguishing them from native ADP . Stereospecificity arises from the sulfur atom’s spatial orientation, which alters Mg²+ coordination and receptor binding kinetics .

Q. What experimental approaches resolve the stereochemical configuration of ADP-α-S diastereoisomers?

- Answer: Enzymatic assays with stereospecific kinases (e.g., hexokinase, acetate kinase) can differentiate Rp and Sp configurations. For instance, Sp-ADP-α-S is preferentially phosphorylated by hexokinase, producing detectable thiophosphate intermediates. X-ray crystallography or NMR analysis of enzyme-thiophosphate complexes provides structural confirmation .

Q. How does sulfur substitution in ADP-α-S impact its stability and metal ion interactions?

- Answer: The thiophosphate group reduces stability at physiological pH, with degradation rates increasing above pH 7.0. However, sulfur enhances affinity for Cd²+ (log K = 4.2) over Mg²+ (log K = 3.1), making ADP-α-S useful in metal-dependent enzyme studies. Stability constants for Mg²+ and Cd²+ complexes were determined via equilibrium dialysis and kinetic assays .

Q. Can ADP-α-S diastereoisomers be used to probe Mg²+ coordination in kinase mechanisms?

- Answer: Yes. For kinases requiring Mg²+ coordination at the α-phosphate (e.g., creatine kinase), neither isomer acts as a substrate, indicating metal-dependent catalytic mechanisms. In contrast, kinases like hexokinase, which do not require α-phosphate coordination, phosphorylate Sp-ADP-α-S efficiently. This dichotomy helps map metal-binding sites in enzyme active regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.